![molecular formula C8H10Cl2N2 B2918118 2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride CAS No. 1401034-59-0](/img/structure/B2918118.png)
2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride
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Overview
Description
“2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride” is a chemical compound with the molecular formula C8H9ClN2. It has a molecular weight of 168.62 g/mol . The IUPAC name for this compound is 2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine . The compound is also known by other synonyms such as 2-CHLORO-5,6,7,8-TETRAHYDRO-1,7-NAPHTHYRIDINE .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride” can be represented by the InChI code: 1S/C8H9ClN2.ClH/c9-8-2-1-6-3-4-10-5-7(6)11-8;/h1-2,10H,3-5H2;1H . The Canonical SMILES representation is: C1CNCC2=C1C=CC(=N2)Cl .Physical And Chemical Properties Analysis
The compound has a molecular weight of 168.62 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 168.0454260 g/mol . The topological polar surface area of the compound is 24.9 Ų . The compound has a heavy atom count of 11 .Scientific Research Applications
Anticancer Properties
1,6-Naphthyridines, a class of compounds to which 2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride belongs, have been found to exhibit anticancer properties . They have been studied for their effects on different cancer cell lines, and the structure-activity relationship (SAR) has been explored using molecular modeling studies .
Anti-HIV Activity
These compounds have also shown potential as anti-HIV agents . The ability to inhibit the replication of the HIV virus makes them a valuable area of study in the search for effective treatments for HIV/AIDS .
Antimicrobial Activity
1,6-Naphthyridines have demonstrated antimicrobial activity . This suggests that 2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride could be used in the development of new antimicrobial agents .
Analgesic Properties
These compounds have been found to possess analgesic properties , indicating their potential use in pain management .
Anti-inflammatory Activity
The anti-inflammatory activity of 1,6-Naphthyridines suggests that 2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride could be useful in the treatment of inflammatory conditions .
Antioxidant Activity
1,6-Naphthyridines have shown antioxidant activity , which could make them beneficial in combating oxidative stress, a factor in many chronic diseases .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Mode of Action
The exact mode of action of 2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride is currently unknown . It is known that alkyl halides can react with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
Action Environment
It is recommended to store the compound under inert gas (nitrogen or argon) at 2-8°c .
properties
IUPAC Name |
2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2.ClH/c9-8-2-1-6-3-4-10-5-7(6)11-8;/h1-2,10H,3-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJCOESZBRFFTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=N2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride | |
CAS RN |
1401034-59-0 |
Source
|
Record name | 2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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